molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate

Cat. No.: B2384346
CAS No.: 349084-43-1
M. Wt: 208.217
InChI Key: ZIQZEQBFXCOOHX-UHFFFAOYSA-N
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Description

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is an ethyl ester derivative featuring a pyridin-4-ylmethylamine group linked to an oxoacetate backbone. This compound belongs to a class of α-ketoamides, which are of significant interest in medicinal chemistry due to their versatility as enzyme inhibitors, intermediates in drug synthesis, and bioactive motifs. The pyridine ring provides a rigid, planar structure that can enhance binding affinity to biological targets, while the oxoacetate moiety offers reactivity for covalent interactions or hydrogen bonding.

Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZEQBFXCOOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate typically involves the reaction of pyridine derivatives with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in various biological assays to study its effects on cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl {4-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}(oxo)acetate (24e)

  • Structure: Features a pyridin-3-yl group substituted with a 2,2-dimethylpropanoyl amino moiety.
  • Application : Identified as a selective GLUT1 inhibitor, highlighting the role of pyridine-oxoacetate hybrids in targeting metabolic pathways .
  • Key Difference: The 3-pyridinyl substitution (vs.

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (AB9306)

  • Structure: Contains a pyridin-4-yl group linked via a propanoate chain.
  • Comparison: The propanoate spacer increases flexibility compared to the direct methylene linkage in the target compound, which may influence conformational stability and bioavailability .

Aromatic Amine Derivatives

Ethyl (4-ethoxyphenyl)aminoacetate

  • Structure : Substituted with a 4-ethoxyphenyl group instead of pyridin-4-ylmethyl.
  • Synthetic Utility : Used in dye intermediates and pharmaceutical synthesis, demonstrating the adaptability of oxoacetate esters in diverse applications .

Ethyl (3-methylphenyl)aminoacetate (QY-8496) and Ethyl (4-methylphenyl)aminoacetate (QY-7621)

  • Structure : Methylphenyl substituents at meta or para positions.

Heterocyclic Variants

Ethyl ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate

  • Structure : Pyrimidine core with methoxy and phenyl substituents.
  • Comparison : The pyrimidine ring introduces additional hydrogen-bonding sites, which could enhance target engagement in kinase or protease inhibition compared to pyridine-based analogs .

CGS7181 and CGS7184 (Indole Carboxylates)

  • Structure : Indole cores with oxoacetate esters.
  • Function : Activate mitochondrial BK channels, illustrating how structural variations (indole vs. pyridine) can shift biological activity from metabolic enzymes to ion channel modulation .

Saturated Heterocycles

Ethyl 2-oxo-1-pyrrolidine acetate (Piracetam precursor)

  • Structure : Pyrrolidine ring instead of aromatic systems.
  • Pharmacokinetics: Saturated rings improve metabolic stability and blood-brain barrier penetration, as seen in nootropic drugs like Piracetam .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Reference
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate C₁₁H₁₂N₂O₃ Pyridin-4-ylmethyl Not explicitly stated (assumed intermediate) N/A
Ethyl {4-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}(oxo)acetate C₁₄H₁₇N₂O₄ 2,2-Dimethylpropanoyl, pyridin-3-yl GLUT1 inhibition
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 4-Ethoxyphenyl Dye/pharmaceutical intermediate
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate C₁₀H₁₁NO₃ Pyridin-4-yl, propanoate chain Intermediate in heterocyclic synthesis
CGS7181 C₁₉H₁₅F₃N₂O₄ Trifluoromethyl, indole MitoBK channel activation

Key Research Findings

  • Electronic Effects : Pyridine-based oxoacetates (e.g., target compound) exhibit lower electron density than phenyl analogs, influencing reactivity in nucleophilic acyl substitutions .
  • Biological Selectivity : Substitution at the pyridine 3-position (as in 24e) vs. 4-position (target compound) can dramatically alter target engagement, as seen in GLUT1 inhibition .

Biological Activity

Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, synthesis, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of pyridine derivatives with ethyl oxoacetate. The general synthetic route involves:

  • Reaction Conditions : The reaction typically occurs under controlled conditions with appropriate catalysts and solvents to ensure high yield and purity.
  • Industrial Methods : In industrial settings, continuous flow reactors are employed to optimize production efficiency and control reaction parameters.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate their activity, leading to various biological effects:

  • Receptor Binding : The compound binds to certain receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It affects enzyme activity, which can alter metabolic processes within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL)
CCRF-CEM (leukemia)6.7
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results indicate that this compound may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity : A study conducted on the effects of this compound on human cancer cell lines showed significant cytotoxicity, particularly against leukemia cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Assessment : In another study assessing the compound's antimicrobial efficacy, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity that warrants further exploration for clinical applications .

Q & A

Q. What are the critical synthetic parameters for optimizing the yield and purity of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of pyridin-4-ylmethylamine with ethyl oxalate or a derivative. Key parameters include:
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation or side reactions with moisture .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature Control : Maintain 0–25°C during nucleophilic substitution to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures purity (>95%) .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
1Pyridin-4-ylmethylamine + ethyl oxalateTHF0–570–85
2Acidic workupEtOAcRT90–95

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms the ester group (δ 4.1–4.3 ppm for CH2CH3), pyridyl protons (δ 7.2–8.5 ppm), and oxo/amino linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 237.11) .
  • Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O ester) and 1650–1680 cm⁻¹ (amide/oxo group) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:
  • Purity Variations : Use orthogonal analytical methods (HPLC, NMR) to confirm compound integrity .
  • Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations .
  • Target Selectivity : Perform competitive binding assays with structural analogs (e.g., pyridin-3-ylmethyl derivatives) to identify off-target effects .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cytochrome P450 .

Q. What strategies elucidate the interaction mechanism between this compound and metabolic enzymes?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) using SHELX for structure refinement .
  • Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) under varied substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Ser → Ala mutations) to identify critical residues .

Q. How can computational tools predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Optimize geometries (DFT/B3LYP/6-31G*) to calculate electrostatic potentials and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability .
  • Pharmacophore Modeling : Identify essential groups (e.g., pyridyl nitrogen, oxo group) using Schrödinger Phase .
  • ADMET Prediction : SwissADME evaluates bioavailability, CYP inhibition, and blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do crystallographic data for this compound sometimes conflict with computational models?

  • Methodological Answer :
  • Crystal Packing Effects : Mercury CSD 2.0 analyzes intermolecular interactions (e.g., hydrogen bonds, π-stacking) that distort ligand conformation .
  • Solvent Inclusion : Check for solvent molecules (e.g., water, DMSO) in the crystal lattice using PLATON SQUEEZE .
  • Tautomerism : Verify protonation states (e.g., keto-enol tautomers) via neutron diffraction or 1H-15N HMBC NMR .

Experimental Design

Q. How to design a kinetic study to evaluate this compound as a non-competitive enzyme inhibitor?

  • Methodological Answer :
  • Substrate Titration : Vary substrate concentration (0.1–10× Km) with fixed inhibitor concentration .
  • Data Fitting : Use Lineweaver-Burk plots to distinguish non-competitive (unchanged Km, reduced Vmax) from competitive inhibition .
  • Control Experiments : Test reversibility via dialysis and exclude time-dependent inactivation .

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